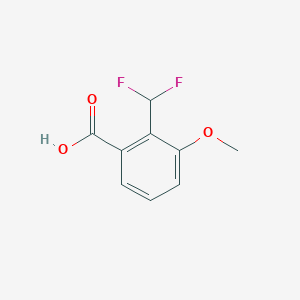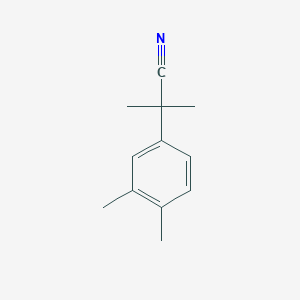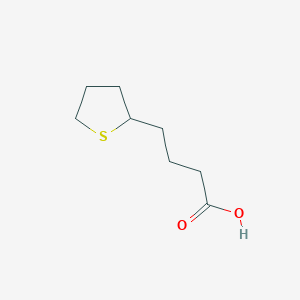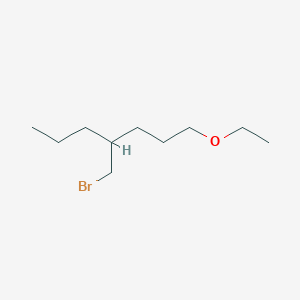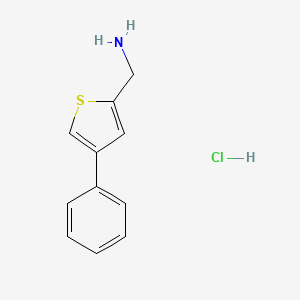
1-(4-Phenylthiophen-2-yl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylthiophen-2-yl)methanaminehydrochloride is an organic compound belonging to the class of phenylmethylamines. This compound is characterized by a phenyl group substituted by a methanamine moiety, which is further connected to a thiophene ring. The chemical formula for this compound is C11H11NS·HCl .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylthiophen-2-yl)methanaminehydrochloride typically involves the reaction of 4-bromothiophene with phenylboronic acid in the presence of a palladium catalyst to form 4-phenylthiophene. This intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonium chloride to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Phenylthiophen-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted phenyl or thiophene derivatives.
Applications De Recherche Scientifique
1-(4-Phenylthiophen-2-yl)methanaminehydrochloride finds applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Phenylthiophen-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to modulate signaling pathways related to inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
1-(4-Thiophen-2-ylphenyl)methanamine: Shares a similar structure but lacks the hydrochloride moiety.
(5-Phenylthiophen-2-yl)methanamine hydrochloride: Another closely related compound with similar chemical properties.
Uniqueness: 1-(4-Phenylthiophen-2-yl)methanaminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride moiety, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H12ClNS |
|---|---|
Poids moléculaire |
225.74 g/mol |
Nom IUPAC |
(4-phenylthiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H11NS.ClH/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9;/h1-6,8H,7,12H2;1H |
Clé InChI |
DVAWNWOTPINLRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


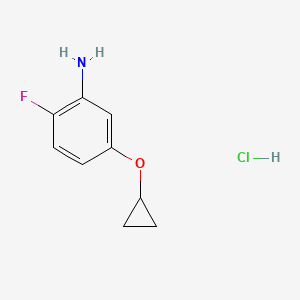
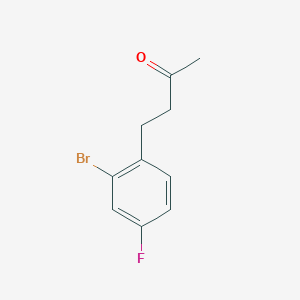
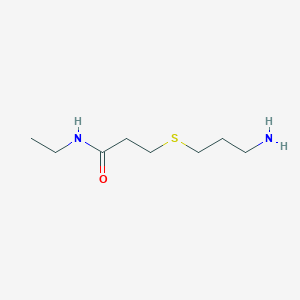
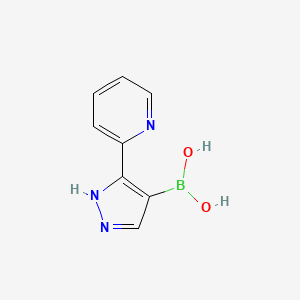
![7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13540591.png)
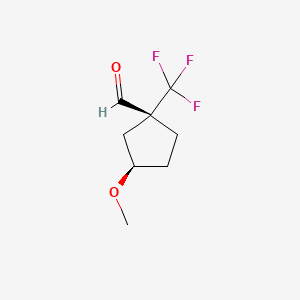
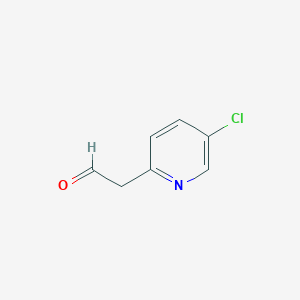
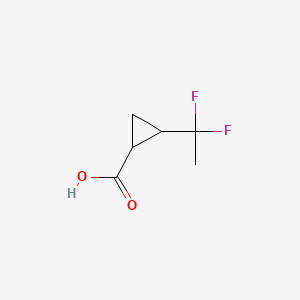
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
